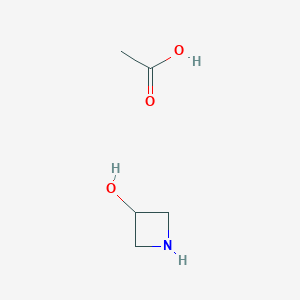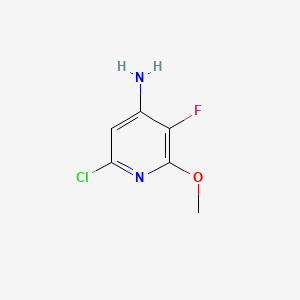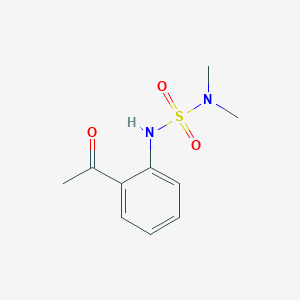
N'-(2-Acetylphenyl)-N,N-dimethylsulfamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(2-Acetylphenyl)-N,N-dimethylsulfamide is an organic compound with potential applications in various fields such as medicinal chemistry, biology, and industrial processes. This compound is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a dimethylsulfamide moiety. The unique structure of N’-(2-Acetylphenyl)-N,N-dimethylsulfamide allows it to participate in a variety of chemical reactions, making it a valuable compound for research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Acetylphenyl)-N,N-dimethylsulfamide typically involves the reaction of 2-acetylphenylamine with dimethylsulfamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of N’-(2-Acetylphenyl)-N,N-dimethylsulfamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity N’-(2-Acetylphenyl)-N,N-dimethylsulfamide suitable for various applications.
化学反応の分析
Types of Reactions
N’-(2-Acetylphenyl)-N,N-dimethylsulfamide can undergo several types of chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed under anhydrous conditions.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetyl group may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of substituted phenyl derivatives.
科学的研究の応用
N’-(2-Acetylphenyl)-N,N-dimethylsulfamide has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: The compound may be used in biochemical assays to study enzyme interactions or as a probe to investigate biological pathways.
Industry: It can serve as an intermediate in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of N’-(2-Acetylphenyl)-N,N-dimethylsulfamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group and the dimethylsulfamide moiety can form hydrogen bonds or other interactions with the active sites of enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
N’-(2-Acetylphenyl)-N,N-dimethylsulfamide can be compared with other similar compounds, such as:
N-(2-Acetylphenyl)acetamide: This compound has a similar structure but lacks the dimethylsulfamide moiety, which may result in different chemical reactivity and biological activity.
N-(2-Acetylphenyl)benzamide: Another similar compound with a benzamide group instead of the dimethylsulfamide moiety, leading to variations in its chemical and biological properties.
The uniqueness of N’-(2-Acetylphenyl)-N,N-dimethylsulfamide lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
特性
分子式 |
C10H14N2O3S |
|---|---|
分子量 |
242.30 g/mol |
IUPAC名 |
1-acetyl-2-(dimethylsulfamoylamino)benzene |
InChI |
InChI=1S/C10H14N2O3S/c1-8(13)9-6-4-5-7-10(9)11-16(14,15)12(2)3/h4-7,11H,1-3H3 |
InChIキー |
DBAMCNHLCRXHGA-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=CC=C1NS(=O)(=O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


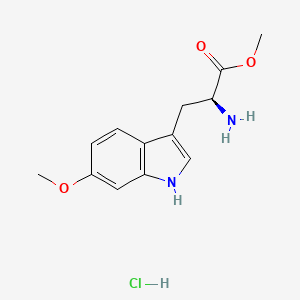
![4-[(Cyclopentyloxy)methyl]-3-fluorophenylZinc bromide](/img/structure/B14890132.png)
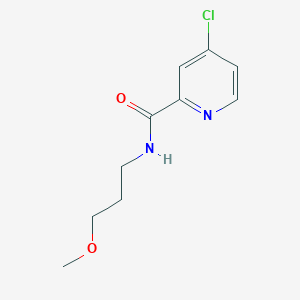
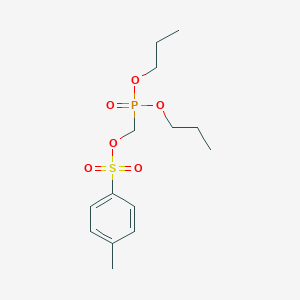
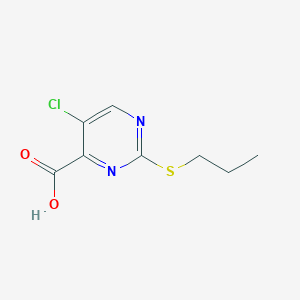
![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thio)propanamide](/img/structure/B14890162.png)
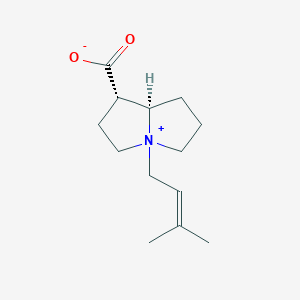
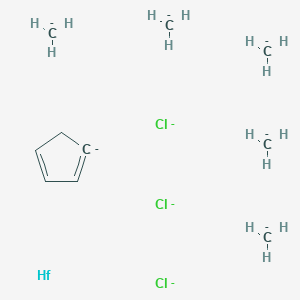
![1'-(2-Ethylphenyl)-5-isopropyl-1',7'-dihydrospiro[indoline-3,4'-pyrazolo[3,4-b]pyridine]-2,6'(5'H)-dione](/img/structure/B14890176.png)
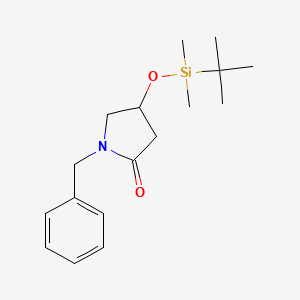

![N~1~-[(E)-(5-phenylfuran-2-yl)methylidene]-1H-benzimidazole-1,2-diamine](/img/structure/B14890188.png)
